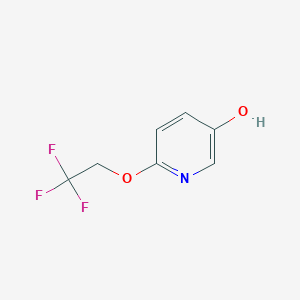

6-(2,2,2-Trifluoroethoxy)pyridin-3-ol

Description

6-(2,2,2-Trifluoroethoxy)pyridin-3-ol is an organic compound characterized by the presence of a pyridine ring substituted with a trifluoroethoxy group at the 6-position and a hydroxyl group at the 3-position

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)4-13-6-2-1-5(12)3-11-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOKRUFPRKWTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-ol typically involves the reaction of 3-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethoxy)pyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

6-(2,2,2-Trifluoroethoxy)pyridin-3-ol serves as a building block for synthesizing more complex organic molecules. Its trifluoroethoxy group enhances lipophilicity, making it useful in creating compounds that require improved membrane permeability.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Can be reduced to various derivatives | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Trifluoroethoxy group can be replaced with other functional groups | Halogens or nucleophiles |

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity: Studies have shown effectiveness against various pathogens.

- Antifungal Properties: Preliminary research suggests potential antifungal effects.

- Antiproliferative Effects: The compound has demonstrated promise in inhibiting cancer cell growth.

The mechanism of action involves interactions with specific molecular targets and pathways. The trifluoroethoxy group enhances its ability to penetrate biological membranes effectively.

Medicine

Ongoing research is exploring the compound's potential as a pharmaceutical intermediate or active ingredient. Its unique properties make it a candidate for drug development in areas such as:

- Neuropharmacology: Investigating effects on neurotransmission pathways.

- Cancer Research: Exploring its role in modulating cellular signaling pathways.

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it valuable for creating innovative products.

Case Studies

-

Antimicrobial Efficacy Study:

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth at low concentrations, suggesting its potential as an antimicrobial agent. -

Cancer Cell Line Research:

A recent investigation focused on the antiproliferative effects of the compound on breast cancer cell lines. The study demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis.

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

- 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylboronic acid

- 2-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)propan-2-ol

- Lansoprazole sulfide

Uniqueness

6-(2,2,2-Trifluoroethoxy)pyridin-3-ol is unique due to the presence of both a trifluoroethoxy group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

Overview

6-(2,2,2-Trifluoroethoxy)pyridin-3-ol is an organic compound characterized by a pyridine ring substituted with a trifluoroethoxy group at the 6-position and a hydroxyl group at the 3-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The hydroxyl group can engage in hydrogen bonding with target biomolecules, influencing their activity and function.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | Inhibition of Raf/MEK/ERK pathway |

| HCT-116 (Colorectal) | 12.7 | Induction of apoptosis via mitochondrial pathway |

| PC-3 (Prostate) | 18.9 | Modulation of cell cycle progression |

| HL7702 (Normal Liver) | >50 | No significant effect observed |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound exhibits potent antiproliferative activity against specific cancer cell lines while having minimal effects on normal liver cells .

Case Studies

- Study on Lung Cancer Cells : A study investigated the effects of this compound on A549 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death. This was corroborated by flow cytometry analysis which showed an increase in sub-G1 phase cells, indicating apoptosis .

- Colorectal Cancer Research : In another study focusing on HCT-116 cells, it was observed that treatment with this compound resulted in G1 phase arrest and downregulation of cyclin D1 expression. This suggests that the compound may interfere with cell cycle regulation mechanisms.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 6-(Trifluoromethyl)pyridin-3-ol | Trifluoromethyl instead of trifluoroethoxy | Moderate antiproliferative activity |

| 6-(Fluoromethyl)pyridin-3-ol | Fluoromethyl group | Low antiproliferative activity |

| 6-(Phenyl)pyridin-3-ol | Phenyl group | No significant anticancer effects |

The presence of the trifluoroethoxy group in this compound significantly enhances its biological activity compared to other derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.